
2-(4-Ethylpiperazin-1-yl)acetic acid dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Ethylpiperazin-1-yl)acetic acid dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in research settings, particularly in the fields of pharmacology, medicinal chemistry, and neuroscience.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylpiperazin-1-yl)acetic acid dihydrochloride typically involves the reaction of 4-ethylpiperazine with chloroacetic acid. The reaction is carried out in an aqueous medium, and the product is isolated as a dihydrochloride salt. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Water or an aqueous solution.
Catalyst: None required, but sometimes a base like sodium hydroxide is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to maximize the efficiency of the reaction and minimize the formation of by-products.
化学反応の分析
Types of Reactions
2-(4-Ethylpiperazin-1-yl)acetic acid dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of 2-(4-Ethylpiperazin-1-yl)acetic acid.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-Ethylpiperazin-1-yl)acetic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the modulation of neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a GABA-B receptor agonist.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
作用機序
The mechanism of action of 2-(4-Ethylpiperazin-1-yl)acetic acid dihydrochloride involves its interaction with specific molecular targets, such as GABA-B receptors. By binding to these receptors, the compound can modulate neurotransmitter release and neuronal excitability. This interaction can lead to various physiological effects, including sedation, muscle relaxation, and anxiolysis.
類似化合物との比較
Similar Compounds
2-(4-Ethylpiperazin-1-yl)acetic acid dihydrobromide: Similar in structure but contains bromide ions instead of chloride ions.
4-Ethylpiperazine: The parent compound without the acetic acid moiety.
Piperazine: The simplest form of the compound, lacking the ethyl and acetic acid groups.
Uniqueness
2-(4-Ethylpiperazin-1-yl)acetic acid dihydrochloride is unique due to its specific structure, which allows it to interact with GABA-B receptors effectively. This makes it a valuable compound in research focused on the central nervous system and potential therapeutic applications.
特性
分子式 |
C8H18Cl2N2O2 |
|---|---|
分子量 |
245.14 g/mol |
IUPAC名 |
2-(4-ethylpiperazin-1-yl)acetic acid;dihydrochloride |
InChI |
InChI=1S/C8H16N2O2.2ClH/c1-2-9-3-5-10(6-4-9)7-8(11)12;;/h2-7H2,1H3,(H,11,12);2*1H |
InChIキー |
IYDGEZQORQWKJY-UHFFFAOYSA-N |
正規SMILES |
CCN1CCN(CC1)CC(=O)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


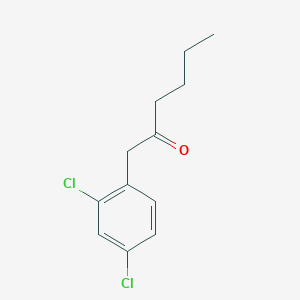
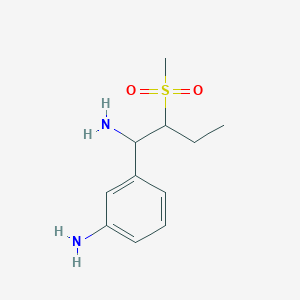
![2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetic acid](/img/structure/B15232217.png)
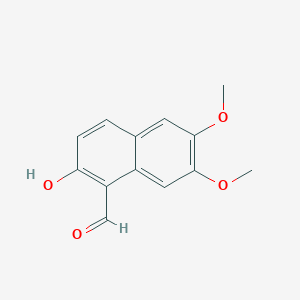
![3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3R)-3-aminopropanoic acid](/img/structure/B15232249.png)
![3-Ethoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B15232250.png)
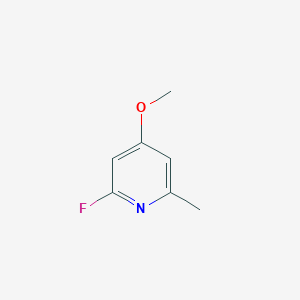
![tert-Butyl((3aS,6aR)-tetrahydro-1H-furo[3,4-c]pyrrol-3a(3H)-yl)carbamate](/img/structure/B15232258.png)
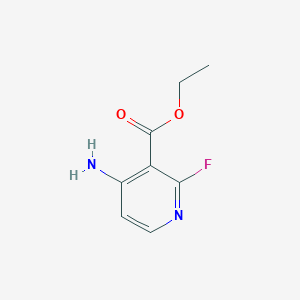
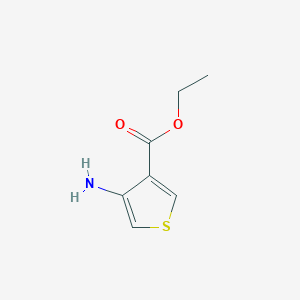



![5-Ethyl-4-oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B15232298.png)
